molecular formula C8H11N5O3 B12369719 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one

2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one

Cat. No.: B12369719
M. Wt: 225.20 g/mol
InChI Key: SKQHZVDYOPPGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is widely used as an antiviral agent, particularly in the treatment of herpes simplex virus infections and varicella-zoster virus infections . Its structure consists of a purine base (guanine) linked to a 2-hydroxyethoxymethyl group, which is crucial for its antiviral activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one involves several steps:

    Starting Material: The synthesis begins with guanine.

    Protection of Amino Group: The amino group of guanine is protected using a suitable protecting group.

    Alkylation: The protected guanine is then alkylated with 2-(chloromethoxy)ethanol to introduce the 2-hydroxyethoxymethyl group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one has a wide range of scientific research applications:

Mechanism of Action

The antiviral activity of 2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is primarily due to its ability to inhibit viral DNA synthesis. Once inside the infected cell, it is phosphorylated by viral thymidine kinase to its monophosphate form, which is then converted to the triphosphate form by cellular enzymes. The triphosphate form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

    Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.

    Famciclovir: Another antiviral agent used to treat herpesvirus infections.

    Ganciclovir: Used to treat cytomegalovirus infections.

Uniqueness

2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one is unique due to its specific mechanism of action, targeting viral DNA synthesis. Its structure allows it to be selectively activated by viral thymidine kinase, minimizing toxicity to uninfected cells .

Properties

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-5H-purin-6-one

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,5,14H,1-2,4H2,(H2,9,12,15)

InChI Key

SKQHZVDYOPPGIV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC(=NC2=O)N)N1COCCO

Origin of Product

United States

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